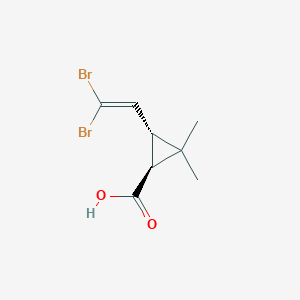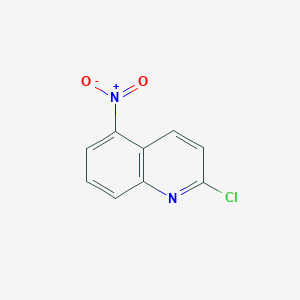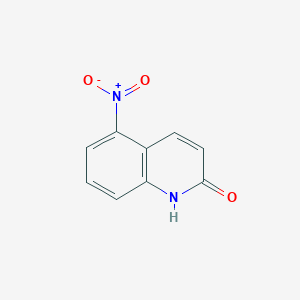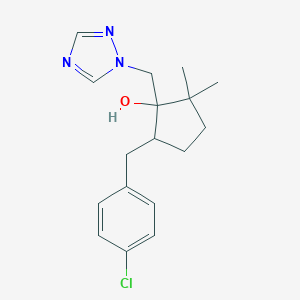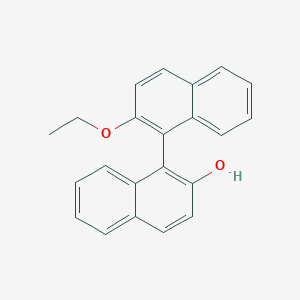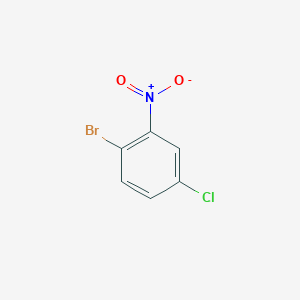
2-Bromo-5-chloronitrobenzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of halogenated nitrobenzenes, including compounds like 2-Bromo-5-chloronitrobenzene, typically involves direct halogenation of nitrobenzene derivatives. The specific methods for synthesizing 2-Bromo-5-chloronitrobenzene may include electrophilic aromatic substitution reactions where the nitrobenzene undergoes bromination and chlorination in specific positions on the aromatic ring. Although direct synthesis details for this compound were not found, similar synthesis pathways for halogenated nitrobenzenes suggest the use of halogenating agents in the presence of catalysts under controlled conditions (H. G. Bray, S. James, & W. Thorpe, 1958).
Molecular Structure Analysis
Molecular structure analysis of 2-Bromo-5-chloronitrobenzene, and related compounds, focuses on the arrangement of atoms within the molecule. The nitro group contributes to the electron-withdrawing properties, while the halogen substituents influence the reactivity and physical properties of the compound. Studies on similar halogenated benzene derivatives provide insights into the molecular conformation and electronic structure, which are crucial for understanding the chemical behavior and reactivity of these molecules (N. Hamdouni, A. Boudjada, & M. Medjroubi, 2019).
Chemical Reactions and Properties
2-Bromo-5-chloronitrobenzene participates in various chemical reactions, such as nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups that activate the benzene ring towards nucleophilic attack. The compound's reactivity is further influenced by the bromo and chloro substituents, which can undergo further transformations, including cross-coupling reactions, to yield a wide array of organic products. The study of similar halogenated nitrobenzene compounds reveals their capability to form complex molecules through reactions involving the replacement of halogen atoms or the reduction of the nitro group (G. G. Wubbels, E. J. Snyder, & E. Coughlin, 1988).
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
- Summary of Application : 2-Bromo-5-chloronitrobenzene is used in the synthesis of indole derivatives, which are essential building blocks in the production of pharmaceutical drugs and natural products .
- Methods of Application : By reacting with suitable reagents, 2-Bromo-5-chloronitrobenzene can be used to synthesize diindolylmethane .
- Results or Outcomes : Diindolylmethane exhibits potential anti-cancer properties .
Synthesis of Ladder-type Oligomers
- Summary of Application : 2-Bromo-5-chloronitrobenzene is used in the synthesis of ladder-type oligomers like polyaniline .
- Methods of Application : The specific methods of synthesis are not provided in the source, but these oligomers are used in the fabrication of organic electronic devices .
- Results or Outcomes : These oligomers possess excellent electrical conductivity and are used in devices such as light-emitting diodes (LEDs), solar cells, and field-effect transistors .
Synthesis of Benzene Sulfonamides
- Summary of Application : 2-Bromo-5-chloronitrobenzene is used in the synthesis of benzene sulfonamides .
- Results or Outcomes : The results or outcomes of this application are not provided in the source .
Synthesis of Diindolocarbazoles
- Summary of Application : 2-Bromo-5-chloronitrobenzene is used in the synthesis of diindolocarbazoles, which are used in the synthesis of ladder oligo (p-aniline)s useful in organic electronics .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : These compounds are used in the fabrication of organic electronic devices .
Synthesis of Novel Benzenesulfonamides
- Summary of Application : 2-Bromo-5-chloronitrobenzene is used in the synthesis of novel benzenesulfonamides for the discovery of potent cell cycle inhibitors .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The results or outcomes of this application are not provided in the source .
Synthesis of 4-Methyl Methcathinone HCl (4-MMC HCl)
- Summary of Application : 2-Bromo-5-chloronitrobenzene can act as the intermediate in the synthesis of 4-methyl methcathinone HCl (mephedrone HCl or 4-MMC HCl), which is used as the sample for development and validation of a presumptive color spot test method for the detection of piperazine analogues in seizing illicit materials .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The results or outcomes of this application are not provided in the source .
Safety And Hazards
Direcciones Futuras
2-Bromo-5-chloronitrobenzene serves as a versatile compound with diverse opportunities for research and industrial applications . Its ability to enhance electron-donating ability and improve conductivity makes it useful in the fabrication of organic electronic devices . It also exhibits potential for use as a precursor in the preparation of materials for electronic and optical applications .
Propiedades
IUPAC Name |
1-bromo-4-chloro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTIMFAJRPSNGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194397 | |
| Record name | 2-Bromo-5-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloronitrobenzene | |
CAS RN |
41513-04-6 | |
| Record name | 1-Bromo-4-chloro-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41513-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloronitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041513046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-5-chloronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00194397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-chloronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



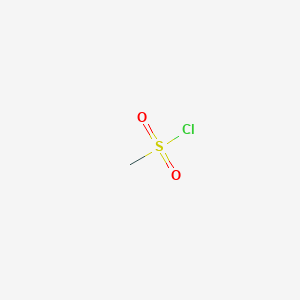
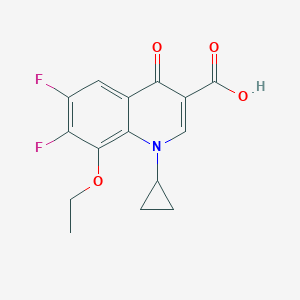

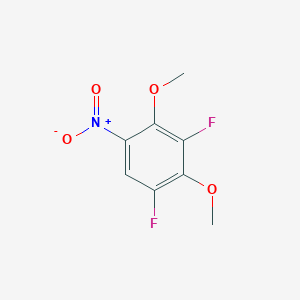
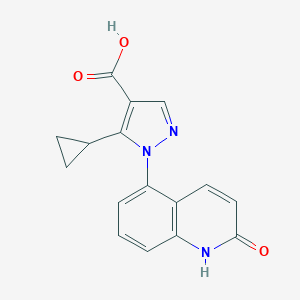
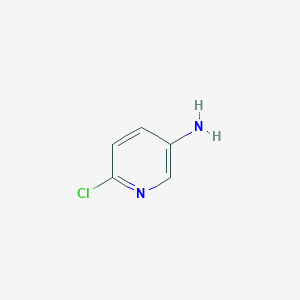
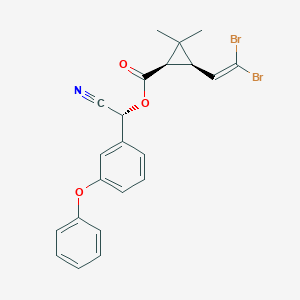
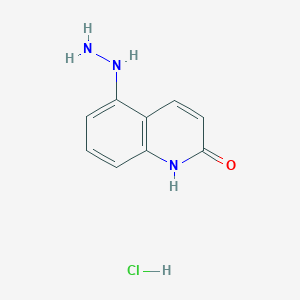
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)
